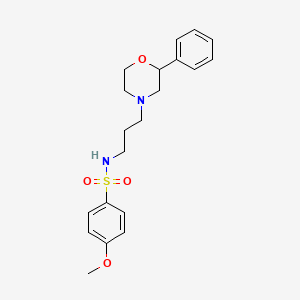

4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a chemical compound used in scientific research. It exhibits diverse properties, making it valuable for studying drug interactions and developing therapeutic interventions.

Preparation Methods

The synthesis of 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 3-(2-phenylmorpholino)propylamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is used in various scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used to investigate cellular processes and interactions with biological targets.

Medicine: It is explored for its potential therapeutic effects and interactions with drug targets.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can be compared with similar compounds such as:

3-fluoro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: This compound has a fluorine atom instead of a hydrogen atom at the 3-position of the benzene ring, which can affect its reactivity and interactions.

3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: This compound has a chlorine atom at the 3-position, which can also influence its chemical properties and biological activity.

Biological Activity

4-Methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a sulfonamide moiety. This compound has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in the context of cancer treatment and enzyme modulation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H22N2O3S

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, while the morpholine ring may engage with hydrophobic pockets within proteins. These interactions can modulate enzyme activity and influence cellular pathways relevant to disease processes such as cancer.

Anticancer Properties

Recent studies have indicated that derivatives of benzenesulfonamides, including this compound, exhibit significant anticancer activity. For instance, related compounds have shown the ability to inhibit tubulin polymerization and STAT3 phosphorylation, both of which are crucial for tumor growth and survival.

| Compound | Target | IC50 (μM) | Activity |

|---|---|---|---|

| DL14 | Tubulin | 0.83 | Inhibits polymerization |

| DL14 | STAT3 | 6.84 | Inhibits phosphorylation |

These findings suggest that similar compounds could be developed as dual-target inhibitors for more effective cancer therapies .

Antimicrobial Activity

In addition to anticancer properties, sulfonamide derivatives have also been evaluated for their antimicrobial activities. Some studies have demonstrated that certain sulfonamide compounds exhibit inhibitory effects against various bacterial strains, including E. coli and S. aureus, indicating potential applications in treating bacterial infections.

Case Studies

- Antitumor Efficacy : A study involving a derivative similar to this compound reported strong inhibitory effects on lung (A549), breast (MDA-MB-231), and colon (HCT-116) cancer cell lines with IC50 values ranging from 1.35 μM to 3.04 μM .

- Enzyme Inhibition : Research has shown that compounds with similar structural motifs can inhibit key enzymes involved in cancer progression, leading to reduced tumor growth in xenograft models by over 80% .

Properties

IUPAC Name |

4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-25-18-8-10-19(11-9-18)27(23,24)21-12-5-13-22-14-15-26-20(16-22)17-6-3-2-4-7-17/h2-4,6-11,20-21H,5,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKLBNDSAGYIJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.